1-(2-Methyloxazol-4-yl)ethanol
Overview
Description
1-(2-Methyloxazol-4-yl)ethanol is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Agricultural and Medicinal Chemistry Applications
1-(2-Methyloxazol-4-yl)ethanol and related compounds find significant interest in agricultural and medicinal chemistry. For instance, 2-(1H-1,2,4-triazol-1-yl)ethanols, which are structurally similar, have shown herbicidal and antifungal activities. A study by Lassalas et al. (2017) explored the generation of (1H-1,2,4-triazol-1-yl)methyl carbanion and its condensation with carbonyl compounds to access a wide range of these substituted triazoles, indicating potential applications in these fields (Lassalas et al., 2017).
Chemical Synthesis and Characterization
The compound and its derivatives have been involved in various chemical syntheses. For example, Wang Jin-peng (2013) discussed the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, showing the compound's relevance in chemical synthesis processes (Wang Jin-peng, 2013). Additionally, studies like the one conducted by Kariuki et al. (2022) involve the synthesis of complex compounds where 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones are used, highlighting the role of similar compounds in synthesizing novel chemical structures (Kariuki et al., 2022).
Potential in Antimicrobial Applications
Compounds structurally similar to this compound have shown promise in antimicrobial applications. For example, Jagadale et al. (2020) synthesized a series of thiazolyl-1,2,3-triazolyl-alcohol derivatives, which displayed significant antimicrobial activity, suggesting potential for development as treatments against microbial infections (Jagadale et al., 2020).
Applications in Polymer Chemistry
The compound's derivatives have also found applications in polymer chemistry. Elladiou and Patrickios (2012) demonstrated that 2-(pyridin-2-yl)ethanol is an effective protecting group for carboxylic acids in polymer chemistry, showcasing the utility of similar compounds in this domain (Elladiou & Patrickios, 2012).
Mechanism of Action
Target of Action
The primary target of 1-(2-Methyloxazol-4-yl)ethanol is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many physiological and pathological processes, including ophthalmology, epilepsy treatment, oncology, and the development of modern anti-infective drugs . It’s also known that hCA II is a target for the treatment of glaucoma .
Mode of Action
This compound interacts with its target, hCA II, by inhibiting the enzyme. The compound has been evaluated as a potential inhibitor of human monoamine oxidase (MAO) A and B . The sulfonamide group of the compound binds and interacts with residues of the substrate cavity .
Biochemical Pathways
The inhibition of hCA II by this compound affects the carbonic anhydrase pathway, which is involved in the regulation of pH and fluid balance in the body . The compound’s inhibition of MAO enzymes also impacts the monoamine neurotransmitter pathway, which plays a role in mood regulation and neurological function .
Pharmacokinetics
The compound’s high gi absorption and bbb permeability suggest good bioavailability .
Properties
IUPAC Name |
1-(2-methyl-1,3-oxazol-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4(8)6-3-9-5(2)7-6/h3-4,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJNJCCRNSRJBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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